Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Catalog No.
S12995063
CAS No.
M.F
C17H28N2O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoet...

Product Name

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)

InChI Key

YZGOWXGENSKDSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a complex organic compound characterized by its bicyclic structure and functional groups that confer unique properties. This compound features a bicyclo[6.1.0]non-4-yne framework, which consists of two fused cyclohexane rings with a triple bond, and is further modified with a carbamate group and an aminoethoxy side chain. The chemical formula is C15H21N3O5C_{15}H_{21}N_{3}O_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives primarily involves nucleophilic substitutions and cycloadditions, particularly in bioorthogonal reactions. The unique structure allows for selective reactions with azides and other functional groups under mild conditions, making it valuable in synthetic organic chemistry and bioconjugation strategies . For instance, the compound can undergo reactions with electrophiles or participate in cycloaddition reactions to form more complex structures.

Bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives are noted for their potential biological activities, particularly in the context of drug development and therapeutic applications. The compound's ability to engage in bioorthogonal chemistry makes it suitable for labeling biomolecules or drug delivery systems. Studies have shown that similar compounds exhibit anti-cancer properties, antimicrobial activity, and functions as enzyme inhibitors, suggesting that this compound may also possess significant biological effects that warrant further investigation .

The synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with commercially available bicyclo[6.1.0]non-4-yne derivatives.
  • Functionalization: The introduction of the aminoethoxy side chain can be achieved via nucleophilic substitution reactions using appropriate amines and alkylating agents.
  • Carbamate Formation: The carbamate moiety is introduced by reacting the amine with a suitable carbonyl compound such as phosgene or isocyanates under controlled conditions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .

Bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives have several promising applications:

  • Bioorthogonal Chemistry: Used extensively in bioconjugation strategies to label proteins or nucleic acids without interfering with their biological functions.
  • Drug Development: Potential candidates for new therapeutic agents due to their unique structural properties.
  • Material Science: Application in the development of new materials with specific mechanical or chemical properties due to their unique bonding capabilities.

Interaction studies involving bicyclo[6.1.0]non-4-yn-9-ylmethyl derivatives focus on their reactivity with biomolecules such as proteins and nucleic acids. These studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to assess binding affinities and kinetics, providing insights into how these compounds can be utilized in targeted drug delivery systems or as imaging agents in biological research .

Several compounds share structural similarities with bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, each exhibiting unique properties:

Compound NameStructureNotable Features
Bicyclo[6.1.0]nonyneBicyclo[6.1.0]nonyneCore structure used in bioorthogonal reactions
Endo-Bicyclo[6.1.0]noneneEndo-Bicyclo[6.1.0]noneneExhibits different reactivity patterns due to ring strain
CyclooctyneCyclooctyneKnown for its rapid reaction rates with azides

The uniqueness of bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate lies in its specific side chain modifications that enhance solubility and biological activity compared to its analogs.

The compound features a bicyclo[6.1.0]non-4-yne scaffold, a [3.3.0] bicyclic system with a central cyclopropane ring fused to two cyclohexene rings, creating substantial ring strain (≈18 kcal/mol) that drives its reactivity in SPAAC. The systematic IUPAC name, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, reflects its stereochemistry (R,S,s configuration), alkyne position (non-4-yn), and functional groups.

Key structural attributes include:

  • Molecular formula: C₁₇H₂₈N₂O₄
  • Molecular weight: 324.42 g/mol
  • Functional groups:
    • Strained cyclooctyne core (reacts with azides)
    • Carbamate linker (enhances stability vs. ester linkages)
    • Triethylene glycol (PEG3) spacer (improves hydrophilicity)
    • Terminal primary amine (enables conjugation to carboxylates/NHS esters)

The stereospecific synthesis ensures the cyclopropane ring’s transannular strain optimally activates the alkyne for cycloaddition. Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure through characteristic shifts:

  • Cyclopropane protons: δ 0.8–1.2 ppm (doublet of doublets)
  • Alkyne proton: δ 2.5–3.0 ppm (multiplet)
PropertyValueSource
Density1.14 g/cm³ (20°C)
Water solubility1.5 g/L
Storage conditions−20°C under inert gas

Historical Development in Cyclooctyne-Based Reagents

The evolution of BCN derivatives traces to foundational work on strain-promoted click chemistry. Early cyclooctynes like octyne (OCT, k₂ ≈ 0.0024 M⁻¹s⁻¹) suffered from poor kinetics and solubility. Fluorinated variants (e.g., DIFO, k₂ ≈ 0.076 M⁻¹s⁻¹) improved reaction rates but introduced synthetic complexity. Bicyclo[6.1.0]nonyne (BCN) emerged as a compromise, offering:

  • Moderate strain (k₂ ≈ 0.057–0.31 M⁻¹s⁻¹ for BCN derivatives)
  • Synthetic accessibility via photochemical cyclopropanation
  • Compatibility with aqueous media due to hydroxyl or PEG modifications

The specific derivative discussed here originated from efforts to conjugate BCN to biomolecules without carbamate hydrolysis. By replacing labile ester linkers with carbamates and incorporating PEG spacers, researchers achieved stable conjugates while maintaining SPAAC reactivity.

Role in Modern Bioorthogonal Chemistry

This compound addresses three critical challenges in bioorthogonal chemistry:

  • Toxicity avoidance: Eliminates copper catalysts required in traditional azide-alkyne cycloadditions.
  • Metabolic incorporation: The small BCN tag (MW ≈ 176 Da) minimally perturbs biomolecule function during metabolic labeling.
  • Conjugate stability: Carbamate linkages resist enzymatic degradation better than esters, as demonstrated in hyaluronic acid hydrogels.

Applications span multiple domains:

  • Live-cell labeling: PEG spacer reduces membrane disruption during azide-tagged glycan imaging.
  • Hydrogel engineering: BCN-functionalized hyaluronic acid forms tunable networks upon SPAAC with diazide crosslinkers.
  • Protein modification: Amine terminus allows coupling to antibodies via NHS esters, enabling site-specific drug conjugation.

Reaction kinetics data for BCN vs. other cyclooctynes:

Cyclooctynek₂ (M⁻¹s⁻¹)Relative Rate vs. BCN
OCT0.00240.04×
DIBO0.057
BARAC0.9616.8×
This BCN derivative0.315.4×

Data adapted from and . While BARAC exhibits faster kinetics, its larger size and synthetic complexity limit biological applications, making this BCN-PEG3-amine derivative a preferred choice for many studies.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

324.20490738 g/mol

Monoisotopic Mass

324.20490738 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types